2-(2-Phenyloxazol-5-yl)ethanol
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Overview
Description
2-(2-Phenyloxazol-5-yl)ethanol is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group attached to the oxazole ring, making it a derivative of oxazol-5-one. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyloxazol-5-yl)ethanol can be achieved through several methods. One common approach involves the reduction of ethyl (5-methyl-2-phenyloxazol-4-yl)acetate using lithium aluminum hydride (LiAlH4) . Another method includes the condensation of aldehydes with α-methylene ketones followed by reduction with zinc in acetic acid . These methods provide good yields and are relatively straightforward.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyloxazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different substituted oxazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and zinc in acetic acid are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Phenyloxazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenyloxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, leading to changes in their activity and function. This can result in antimicrobial, antiproliferative, and other bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenyloxazol-5-yl)ethanol
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
- 4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one
Uniqueness
2-(2-Phenyloxazol-5-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group and oxazole ring contribute to its versatility and wide range of applications in various fields.
Properties
CAS No. |
645392-34-3 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C11H11NO2/c13-7-6-10-8-12-11(14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |
InChI Key |
JYADTNDFROYHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CCO |
Origin of Product |
United States |
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